molecular formula C13H15N3O B7811468 2-(2,3-dimethylanilino)-6-methyl-1H-pyrimidin-4-one

2-(2,3-dimethylanilino)-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7811468
M. Wt: 229.28 g/mol
InChI Key: PHKZVTQBULWMBB-UHFFFAOYSA-N
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Description

2-(2,3-dimethylanilino)-6-methyl-1H-pyrimidin-4-one is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable substance in multiple fields.

Preparation Methods

The preparation of 2-(2,3-dimethylanilino)-6-methyl-1H-pyrimidin-4-one involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, resulting in the formation of the desired compound . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

2-(2,3-dimethylanilino)-6-methyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phosgene and imidazole under anhydrous conditions results in the formation of carbonyldiimidazole .

Scientific Research Applications

2-(2,3-dimethylanilino)-6-methyl-1H-pyrimidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the coupling of amino acids for peptide synthesis . In biology and medicine, it may be utilized in the development of new drugs and therapeutic agents. Its unique properties also make it valuable in industrial applications, such as the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylanilino)-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(2,3-dimethylanilino)-6-methyl-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with related chemical structures and properties, such as carbonyldiimidazole . The comparison can help in understanding the distinct features and advantages of this compound in various applications.

Conclusion

This compound is a versatile compound with significant importance in scientific research and industry. Its unique properties, preparation methods, and wide range of applications make it a valuable substance in multiple fields.

Properties

IUPAC Name

2-(2,3-dimethylanilino)-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-8-5-4-6-11(10(8)3)15-13-14-9(2)7-12(17)16-13/h4-7H,1-3H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKZVTQBULWMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(=O)C=C(N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC2=NC(=O)C=C(N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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